molecular formula C8H9FO B2772048 (R)-1-Phenyl-2-fluoroethanol CAS No. 82255-41-2

(R)-1-Phenyl-2-fluoroethanol

Cat. No.: B2772048
CAS No.: 82255-41-2
M. Wt: 140.157
InChI Key: FXOFPSAANUWIIM-QMMMGPOBSA-N
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Description

®-1-Phenyl-2-fluoroethanol is an organic compound with the molecular formula C8H9FO It is a chiral molecule, meaning it has a non-superimposable mirror image

Scientific Research Applications

®-1-Phenyl-2-fluoroethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.

    Industry: ®-1-Phenyl-2-fluoroethanol is used in the production of fine chemicals and as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-1-Phenyl-2-fluoroethanol can be synthesized through several methods. One common approach involves the reduction of ®-1-Phenyl-2-fluoroacetone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of ®-1-Phenyl-2-fluoroethanol may involve catalytic hydrogenation processes. These methods often use metal catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone to the desired alcohol.

Chemical Reactions Analysis

Types of Reactions: ®-1-Phenyl-2-fluoroethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ®-1-Phenyl-2-fluoroacetone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction can yield ®-1-Phenyl-2-fluoroethane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form ®-1-Phenyl-2-fluoroethyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

    Oxidation: ®-1-Phenyl-2-fluoroacetone

    Reduction: ®-1-Phenyl-2-fluoroethane

    Substitution: ®-1-Phenyl-2-fluoroethyl chloride

Mechanism of Action

The mechanism of action of ®-1-Phenyl-2-fluoroethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets in a stereospecific manner, influencing biochemical pathways and physiological responses.

Comparison with Similar Compounds

  • (S)-1-Phenyl-2-fluoroethanol
  • 1-Phenyl-2-chloroethanol
  • 1-Phenyl-2-bromoethanol

Comparison: ®-1-Phenyl-2-fluoroethanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs. The fluorine atom’s electronegativity can enhance the compound’s stability and its interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

(1R)-2-fluoro-1-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOFPSAANUWIIM-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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